molecular formula C15H29N3O3 B1142933 Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate CAS No. 1338247-67-8

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B1142933
CAS No.: 1338247-67-8
M. Wt: 299.40906
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Description

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the azetidine moiety through a series of substitution reactions. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The azetidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The common approach starts with the piperidine ring, introducing the azetidine moiety through substitution reactions. Strong bases and protecting groups are often utilized to ensure selective formation of the desired product.

Chemical Properties:

  • Molecular Formula: C14H24N2O3
  • Molecular Weight: 256.35 g/mol
  • CAS Number: 1338247-67-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, which can alter their activity. This interaction may lead to various biological effects, including modulation of signaling pathways involved in neuroprotection and anti-inflammatory responses .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. In vitro studies have shown that this compound can improve cell viability in the presence of amyloid beta (Aβ) peptides by reducing oxidative stress markers such as TNF-α and free radicals .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in neurodegenerative diseases characterized by inflammation .

In Vitro Studies

In a study assessing the protective effects on astrocytes exposed to Aβ peptides, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The results demonstrated a protective effect against Aβ-induced cytotoxicity .

In Vivo Studies

In animal models, the compound showed moderate efficacy in reducing cognitive deficits associated with scopolamine-induced memory impairment. However, the bioavailability in the brain was noted as a limiting factor for achieving significant therapeutic outcomes .

Summary of Biological Activities

Biological ActivityEffect ObservedStudy Type
NeuroprotectionIncreased cell viability against Aβ toxicityIn Vitro
Anti-inflammatoryReduced levels of TNF-α and oxidative stress markersIn Vivo
Cognitive enhancementModerate memory improvement in scopolamine modelIn Vivo

Properties

IUPAC Name

tert-butyl 4-[3-(1-amino-2-hydroxyethyl)azetidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-6-4-12(5-7-17)18-8-11(9-18)13(16)10-19/h11-13,19H,4-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBLAXNVIUSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115302
Record name 1-Piperidinecarboxylic acid, 4-[3-(1-amino-2-hydroxyethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338247-67-8
Record name 1-Piperidinecarboxylic acid, 4-[3-(1-amino-2-hydroxyethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338247-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[3-(1-amino-2-hydroxyethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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